molecular formula C16H13N3O3 B2599876 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide CAS No. 1105250-77-8

2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide

Cat. No.: B2599876
CAS No.: 1105250-77-8
M. Wt: 295.298
InChI Key: ZNAXYGOZXYNAOB-UHFFFAOYSA-N
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Description

“2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It has been studied for its potential anti-HIV-1 activity .


Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using molecular docking studies . The designed compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .


Chemical Reactions Analysis

The flow of electron density along the cyclocondensation reaction between ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1.2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine has been investigated .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .

Scientific Research Applications

Preparation of Antiasthma Agents

Compounds related to "2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide" have been explored for their potential as antiasthma agents. For example, triazolo[1,5-c]pyrimidines showed activity as mediator release inhibitors, indicating their potential application in asthma management. These compounds were synthesized through a series of reactions starting from arylamidines, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Medwid et al., 1990).

Antimicrobial Activity

Another research avenue for these compounds is in developing antimicrobial agents. Pyrimidinone and oxazinone derivatives synthesized from citrazinic acid showed significant antibacterial and antifungal activities. These findings suggest the potential of pyrido[1,2-a]pyrimidin-2-yl derivatives in contributing to new treatments for infectious diseases (Hossan et al., 2012).

Synthesis of Heterocyclic Compounds

The synthesis and functionalization of heterocyclic compounds are fundamental in drug discovery. For instance, fused thiazolo[3,2-a]pyrimidinones were synthesized using 2-chloro-N-phenylacetamide as a building block, showcasing the role of such compounds in creating new chemical entities with potential therapeutic applications (Janardhan et al., 2014).

Radioligand Imaging

In the field of nuclear medicine, 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, a class of compounds related to "this compound," have been used to synthesize selective radioligands for imaging the translocator protein (18 kDa) with PET. This application underscores the compound's relevance in developing diagnostic tools for neurological and oncological diseases (Dollé et al., 2008).

Antitubercular and Antioxidant Activities

Pyrimidine-azitidinone analogues were synthesized and evaluated for their antimicrobial, antitubercular, and antioxidant activities. This research signifies the compound's contribution to addressing tuberculosis and oxidative stress-related disorders, showcasing its multifaceted applications in medicinal chemistry (Chandrashekaraiah et al., 2014).

Mechanism of Action

The mechanism of action of these compounds involves their binding into the active site of PFV integrase (IN), an enzyme essential for retroviral replication . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

Properties

IUPAC Name

2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14(17-12-6-2-1-3-7-12)11-22-15-10-16(21)19-9-5-4-8-13(19)18-15/h1-10H,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAXYGOZXYNAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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